Product packaging for Chlorobis(dimethylamino)borane(Cat. No.:CAS No. 6562-41-0)

Chlorobis(dimethylamino)borane

Cat. No.: B3055585
CAS No.: 6562-41-0
M. Wt: 134.42 g/mol
InChI Key: VYAJQQLLLCSMJL-UHFFFAOYSA-N
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Description

Chlorobis(dimethylamino)borane (CAS 6562-41-0) is a versatile reagent and precursor with significant utility in modern organic and inorganic chemistry . Its reactivity is defined by the electron-deficient nature of the central boron atom and the presence of both chloro and dimethylamino substituents, allowing it to participate in a wide array of chemical transformations . One primary application of this compound is in organic synthesis, where the chloride ligand acts as a good leaving group, facilitating nucleophilic substitution. This reactivity enables the formation of new B-O and B-C bonds, such as in reactions with organolithium reagents to yield alkyl or aryl boranes . In materials science, it serves as a valuable single-source precursor for the synthesis of boron-containing materials, most notably boron nitride (BN) coatings via Chemical Vapor Deposition (CVD) . Furthermore, this compound and related aminoboranes are used in coordination chemistry as ligands to form stable complexes with transition metals, which can enhance catalytic processes . The compound is part of a broader class of organoboron compounds that are crucial in developing advanced materials like covalent organic frameworks (COFs) and for applications in catalysis, such as in Frustrated Lewis Pair (FLP) chemistry . The molecular formula of this compound is C4H12BClN2, and it has a molecular weight of 134.42 g/mol . It is a highly reactive, hygroscopic solid that must be handled under an inert atmosphere, such as nitrogen or argon, due to its sensitivity to moisture and air . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12BClN2 B3055585 Chlorobis(dimethylamino)borane CAS No. 6562-41-0

Properties

IUPAC Name

N-[chloro(dimethylamino)boranyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12BClN2/c1-7(2)5(6)8(3)4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAJQQLLLCSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(C)C)(N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215869
Record name Chlorobis(dimethylamino)borane
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Molecular Weight

134.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6562-41-0
Record name 1-Chloro-N,N,N′,N′-tetramethylboranediamine
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Record name 1-Chloro-N,N,N',N'-tetramethylboranediamine
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Record name Chlorobis(dimethylamino)borane
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Record name Boranediamine, 1-chloro-N,N,N',N'-tetramethyl
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Record name 1-Chloro-N,N,N′,N′-tetramethylboranediamine
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Chlorobis(dimethylamino)borane

The preparation of this compound is well-established, stemming from general principles of boron-halogen chemistry.

Diamino(halo)boranes are typically synthesized through the controlled reaction of a boron trihalide (BX₃) with a secondary amine. researchgate.net This substitution reaction must be carefully managed to prevent the formation of mono- or tris-aminated byproducts. A key application of this class of compounds is their use in Wurtz-type coupling reactions to form boron-boron bonds, yielding tetrakis(dialkylamino)diboron compounds. These diboron (B99234) compounds are valuable reagents in their own right.

The most common method for synthesizing this compound involves the reaction of boron trichloride (B1173362) (BCl₃) with dimethylamine (B145610). The reaction is typically performed in an anhydrous non-protic solvent, such as hexane (B92381) or pentane, to prevent hydrolysis of the reactive boron species.

Key reaction parameters include:

Temperature: The reaction is highly exothermic and is generally conducted at low temperatures, between -30°C and 0°C, to control the reaction rate and selectivity.

Stoichiometry: A precise 1:2 molar ratio of boron trichloride to dimethylamine is crucial. An excess of the amine can lead to the formation of the less reactive tris(dimethylamino)borane.

Purification: Following the reaction, the byproduct, dimethylammonium chloride, is removed by filtration. The desired this compound is then purified from the filtrate, typically by vacuum distillation.

To optimize the yield and purity of this compound, careful control over the addition rate of the amine to the boron trichloride solution is essential. This slow addition helps to maintain the low temperature and prevent localized excesses of the amine, thereby minimizing the formation of tris(dimethylamino)borane. Alternative approaches might involve starting from different boron sources, though the reaction between BCl₃ and dimethylamine remains the most direct and widely used method. The primary focus for optimization lies in the meticulous management of reaction conditions to favor the disubstituted product.

Precursors for Advanced Borane (B79455) Derivatives

The synthetic utility of this compound stems from the reactivity of its B-Cl bond, which allows it to serve as a key precursor to a wide range of other borane compounds.

This compound is a versatile building block for creating functionalized borane derivatives. The chloride ligand is a good leaving group and can be readily displaced by various nucleophiles.

Synthesis of Diboron Reagents: One of its most significant applications is as a precursor to tetrakis(dimethylamino)diboron. This conversion is a critical step in the synthesis of widely used diboron reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), which are staples in modern organic chemistry.

Formation of B-C and B-O Bonds: The reaction of this compound with organometallic reagents, like organolithium or Grignard reagents, allows for the formation of new boron-carbon bonds. Similarly, reaction with alcohols or diols leads to the formation of boron-oxygen bonds, yielding boronic esters. This flexibility makes it a cornerstone for generating custom borane reagents. Its bromo-analog, bromobis(dimethylamino)borane (B1604638), is known to be a reactant in the preparation of complex ligands and conjugated polymers. sigmaaldrich.com

The boronic esters derived from this compound are instrumental in advanced synthetic strategies, particularly in iterative cross-coupling reactions. researchgate.net Iterative cross-coupling is a powerful technique for the controlled, sequential assembly of complex molecules, such as oligoarenes and polyketides. researchgate.netnih.gov

The strategy relies on the differential reactivity of boron reagents. By using protecting groups on the boron atom, such as the MIDA (N-methyliminodiacetic acid) ligand, chemists can create stable, air-tolerant boronate esters that can be selectively "unmasked" for a subsequent cross-coupling reaction. nih.gov This allows for a stepwise and controlled construction of the target molecule. A bifunctional molecule containing both a halide and a protected boronic ester can undergo a Suzuki-Miyaura coupling at the halide position, leaving the boronate intact for a later transformation. nih.gov This iterative approach, which relies on a steady supply of functionalized boronic ester building blocks, showcases the indirect but critical role of precursors like this compound in the synthesis of complex molecular architectures. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₂BClN₂ nih.gov
Molar Mass 134.42 g/mol nih.gov
Boiling Point ~128 °C researchgate.net
Density ~0.944 g/cm³ researchgate.net
CAS Number 6562-41-0 nih.gov
IUPAC Name N-[chloro(dimethylamino)boranyl]-N-methylmethanamine nih.gov

Reactivity and Mechanistic Investigations

Lewis Acidity and Electron-Accepting Behavior

The interplay of these opposing effects—the inductive withdrawal by chlorine and the resonance donation by the amino groups—determines the compound's electron-accepting behavior. While boranes are generally known as Lewis acids, the presence of two amino groups significantly tempers the acidity of chlorobis(dimethylamino)borane compared to trihaloboranes like BCl₃. mdpi.comnih.gov This moderated Lewis acidity allows it to participate in reactions as an electrophile without being excessively reactive or difficult to handle. mdpi.com

Nucleophilic Substitution Reactions

The most characteristic reactions of this compound involve the nucleophilic displacement of the chloride ion. The B-Cl bond is the most labile site for nucleophilic attack, providing a straightforward pathway for the synthesis of a wide array of substituted aminoboranes.

Grignard reagents (R-MgX) are potent nucleophiles that readily react with this compound to form new carbon-boron bonds. youtube.com The reaction proceeds via the attack of the carbanionic portion of the Grignard reagent on the electrophilic boron center, leading to the expulsion of the chloride ion. youtube.com

The reaction of this compound with one equivalent of a Grignard reagent selectively yields monoalkylbis(dimethylamino)boranes. This substitution is typically efficient and provides a clean route to products where an alkyl or aryl group replaces the chlorine atom.

Table 1: Synthesis of Monoalkylbis(dimethylamino)boranes using Grignard Reagents

Grignard Reagent (R-MgX)Product (R-B(N(CH₃)₂)₂)
Methylmagnesium bromide (CH₃MgBr)Methylbis(dimethylamino)borane
Ethylmagnesium bromide (C₂H₅MgBr)Ethylbis(dimethylamino)borane
Phenylmagnesium bromide (C₆H₅MgBr)Phenylbis(dimethylamino)borane

While the primary reaction involves the displacement of the chloride, under forcing conditions or with an excess of a highly reactive Grignard reagent, it is conceivable that one of the dimethylamino groups could also be displaced. However, the B-N bond is significantly stronger than the B-Cl bond due to the aforementioned pπ-pπ interaction, making this a much less favorable process. The formation of a dialkyl(dimethylamino)borane from this compound would require a two-step process, often starting with dichlorodimethylaminoborane, or using different starting materials. The direct, high-yield synthesis of dialkyl(diethylamino)boranes from this compound is not a standard reported procedure.

As a Lewis acid, this compound can form stable adducts with various Lewis bases. rsc.orglibretexts.org In these reactions, the Lewis base donates a pair of electrons to the boron atom, forming a coordinate covalent bond without displacing any of the existing substituents. libretexts.org This behavior is common for boranes, and the stability of the resulting adduct depends on the strength of the Lewis base and steric factors. nih.govnih.gov Common Lewis bases include amines, phosphines, and ethers.

Table 2: Adduct Formation with Lewis Bases

Lewis BaseProduct (Adduct)
Trimethylamine (B31210) (N(CH₃)₃)This compound-trimethylamine adduct
Pyridine (B92270) (C₅H₅N)This compound-pyridine adduct
Triphenylphosphine (P(C₆H₅)₃)This compound-triphenylphosphine adduct

The formation of these adducts can temporarily saturate the coordination sphere of the boron atom, influencing its subsequent reactivity. organic-chemistry.org

Beyond organometallic reagents, this compound reacts with a variety of other nucleophiles, leading to the substitution of the chloride atom. researchgate.net These reactions further demonstrate the utility of this compound as a precursor to diverse organoboron derivatives.

Alkoxides and Phenoxides: Reaction with sodium or lithium alkoxides (RO⁻) or phenoxides (ArO⁻) yields alkoxobis(dimethylamino)boranes or phenoxobis(dimethylamino)boranes, respectively.

Amides: Alkali metal amides (R₂N⁻) can be used to introduce a different amino substituent, leading to the formation of unsymmetrical tris(amino)boranes.

Thiolates: Thiolates (RS⁻) react to form thioboranes, where the chlorine is replaced by an alkylthio or arylthio group.

Table 3: Reactions with Various Nucleophiles

NucleophileReagent ExampleProduct
AlkoxideSodium ethoxide (NaOCH₂CH₃)Ethoxybis(dimethylamino)borane
AmideLithium diethylamide (LiN(C₂H₅)₂)Diethylaminobis(dimethylamino)borane
ThiolateSodium thiophenolate (NaSC₆H₅)Phenylthiobis(dimethylamino)borane

These substitution reactions highlight the role of this compound as a versatile electrophilic building block for incorporating the bis(dimethylamino)boryl moiety, [(CH₃)₂N]₂B-, into a wide range of molecular structures.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Hydroboration and Related Organic Transformations

Hydroboration is a powerful synthetic method in organic chemistry, involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. researchgate.netlibretexts.orgepa.gov This reaction is followed by an oxidation or other functionalization step to yield valuable products such as alcohols, amines, or alkyl halides. researchgate.netepa.gov

Application in Organic Synthesis

The hydroboration reaction typically proceeds in a concerted, anti-Markovnikov fashion, where the boron atom attaches to the less substituted carbon of the alkene. libretexts.orgmasterorganicchemistry.comyale.edu The reaction is also stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond (syn-addition). libretexts.orgmasterorganicchemistry.comlibretexts.org While a wide variety of borane (B79455) reagents, such as borane itself (BH₃), 9-borabicyclo[3.3.1]nonane (9-BBN), and catecholborane, are commonly employed for hydroboration, the use of this compound as a direct hydroborating agent is not extensively documented in the scientific literature. researchgate.netmasterorganicchemistry.comorganic-chemistry.org

The reactivity of boranes in hydroboration is influenced by both steric and electronic factors. libretexts.orglibretexts.org The presence of the two electron-donating dimethylamino groups in this compound increases the electron density at the boron center, which would likely decrease its electrophilicity and, consequently, its reactivity towards alkenes compared to less substituted boranes. Furthermore, for a hydroboration reaction to occur, a B-H bond is required, which is absent in this compound. A reduction step to replace the chloro group with a hydride would be a necessary prerequisite for this compound to act as a hydroborating agent.

Stereoselective Hydroboration Processes

The degree of stereoselectivity can be influenced by the steric bulk of the borane reagent. organic-chemistry.org More hindered boranes, such as 9-BBN, exhibit higher regioselectivity for the less sterically encumbered carbon of the alkene. masterorganicchemistry.com While there is a lack of specific studies on stereoselective hydroboration using a hydride derivative of this compound, it can be inferred that the bulky dimethylamino groups would contribute significantly to the steric environment around the boron center, potentially influencing the stereochemical course of the reaction. Amine-directed hydroborations, where an amine within the substrate directs the borane to a specific face of the double bond, have been shown to be effective for controlling stereochemistry. acs.org

Metalation Reactions and Ligand Formation

This compound serves as a crucial precursor for the synthesis of unique boron-containing heterocyclic ligands, namely boratabenzene and boracyclohexadiene derivatives. These ligands are of significant interest due to their ability to form stable complexes with a variety of transition metals.

Synthesis of Boratabenzene and Boracyclohexadiene Derivatives

A key route to boratabenzene and boracyclohexadiene derivatives involves the reaction of chlorobis(dialkylamino)borane with potassium pentadienide derivatives. For instance, the reaction of this compound with potassium-2,4-dimethyl-1,3-pentadienide is a key step in the synthesis of precursors to these cyclic boron compounds. Subsequent metalation of the resulting bis(dialkylamino)pentadienylboranes using a strong base like lithiumdiethylamide (LiNEt₂) can lead to the formation of the desired boratabenzene and boracyclohexadiene anions.

The success of these reactions can be influenced by steric effects. For example, studies have shown that the metalation of bis(dialkylamino)-4-methyl-2,4-pentadienylborane can yield Li(TMEDA)-1-dimethylamino-3-methylboratabenzene and bora-2,4- and bora-2,5-cyclohexadiene in moderate to good yields. The specific products and their yields are dependent on the alkyl groups on the amino substituents and the substitution pattern of the pentadienyl backbone.

Complex Formation with Transition Metal Cations

Boratabenzene anions are isoelectronic analogues of the cyclopentadienyl (B1206354) anion (Cp⁻) and can act as η⁶-ligands, forming sandwich and half-sandwich complexes with transition metals. nsf.govmit.edu These boratabenzene metal complexes have shown potential as catalysts for various organic transformations. nsf.gov

The reaction of lithium boratabenzene salts, which can be synthesized from precursors derived from this compound, with transition metal halides or carbonyls leads to the formation of stable organometallic complexes. nsf.govmit.edu For example, 1-dimethylamino-substituted boratabenzene derivatives have been complexed with rhodium. The reaction of Li[C₅H₅B–NMe₂] with [RhCl(C₂H₄)₂]₂ affords the corresponding [C₅H₅B–NMe₂]Rh(C₂H₄)₂ complex. X-ray diffraction studies have confirmed the η⁶-coordination of the boratabenzene ligand to the rhodium center. nsf.gov

The electronic properties of the substituent on the boron atom in the boratabenzene ring significantly influence the donor ability of the ligand. nsf.gov The dimethylamino group, being a strong π-donor, enhances the electron-donating capacity of the boratabenzene ligand. This increased donor strength can affect the properties and reactivity of the resulting metal complex.

Ligand PrecursorMetal ReagentResulting Complex TypeReference
Bis(dimethylamino)-4-methyl-2,4-pentadienylboraneLiNEt₂/TMEDALi(TMEDA)-1-dimethylamino-3-methylboratabenzene
Li[C₅H₅B–NMe₂][RhCl(C₂H₄)₂]₂[C₅H₅B–NMe₂]Rh(C₂H₄)₂ nsf.gov
Potassium salt of substituted boratabenzeneM(CO)₃(CH₃CN)₃ (M = Cr, Mo, W)Anionic group 6 piano-stool complexes nsf.gov

Thermal Decomposition Pathways of Borane Derivatives

The thermal stability and decomposition pathways of borane derivatives are critical aspects of their handling and application. While specific studies on the thermal decomposition of this compound are not prevalent in the reviewed literature, the decomposition of related aminoboranes, such as ammonia (B1221849) borane (H₃BNH₃) and its polymeric derivatives, provides insight into potential decomposition routes. iaea.orgacs.orgelsevierpure.com

The thermal decomposition of aminoboranes often involves the elimination of hydrogen and the formation of B-N polymeric materials. iaea.orgacs.org For instance, ammonia borane undergoes a multi-step decomposition, initially forming polymeric aminoborane (B14716983), (H₂BNH₂)ₓ, with the release of hydrogen. iaea.orgelsevierpure.com At higher temperatures, further dehydrogenation can lead to the formation of borazine (B1220974) (-[BH-NH]-)₃ and ultimately boron nitride (BN). acs.org

For substituted aminoboranes, the decomposition can also involve the elimination of the substituents. In the case of this compound, thermal stress could potentially lead to several decomposition pathways:

Elimination of HCl: Intramolecular or intermolecular elimination of hydrogen chloride could lead to the formation of B-N bonds and polymeric structures.

Elimination of dimethylamine (B145610): The B-N bonds could cleave, releasing dimethylamine.

Formation of complex B-N materials: A combination of these processes could result in the formation of complex, cross-linked boron-nitrogen materials.

The presence of the chloro substituent likely influences the decomposition temperature and the nature of the resulting products compared to simple aminoboranes.

CompoundDecomposition OnsetGaseous ProductsSolid ResidueReference
Ammonia Borane (H₃BNH₃)~110 °CH₂Polymeric aminoborane, Boron Nitride acs.org
Polymeric Aminoborane ((H₂BNH₂)ₓ)380-500 KH₂Boron- and nitrogen-containing solid iaea.org

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Boron Chemistry

NMR spectroscopy is a cornerstone technique for the characterization of boron-containing compounds. The presence of two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance), provides a direct probe into the electronic environment of the boron nucleus. Complementary ¹H and ¹³C NMR spectra offer detailed information about the organic ligand framework.

¹¹B NMR Spectroscopic Analysis for Boron Environment

¹¹B NMR spectroscopy is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. unige.ch For chlorobis(dimethylamino)borane, the boron atom is tricoordinate, bonded to one chlorine and two nitrogen atoms. This electronic environment places the ¹¹B chemical shift in a characteristic downfield region.

The chemical shift (δ) in ¹¹B NMR is influenced by the electronic effects of the substituents. The nitrogen atoms of the dimethylamino groups act as π-donors, shielding the boron nucleus and causing an upfield shift compared to trihaloboranes. Conversely, the electronegative chlorine atom has a deshielding effect. The interplay of these factors results in a ¹¹B NMR signal for this compound that typically appears in the range of δ 25–30 ppm (relative to BF₃·OEt₂). This distinct chemical shift allows for the clear identification of the tricoordinate BClN₂ environment. The coordination of a Lewis base to the boron center would result in a significant upfield shift, confirming the trivalent nature of the uncomplexed molecule. sdsu.edu

Table 1: Representative ¹¹B NMR Chemical Shifts for Aminoboranes

Compound Boron Coordination ¹¹B Chemical Shift (δ, ppm)
This compound 3 ~25-30
Tris(dimethylamino)borane 3 ~27.4
Dichloro(dimethylamino)borane 3 ~33.5

This table presents typical chemical shift values and is intended for comparative purposes.

¹H and ¹³C NMR for Ligand and Framework Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the dimethylamino ligands. Due to the symmetry of the molecule, a single set of resonances is expected for the methyl groups of the two dimethylamino moieties, assuming free rotation around the B-N bonds at the measurement temperature.

In the ¹H NMR spectrum , the protons of the methyl groups typically appear as a singlet. Based on data for related aminoboranes, this signal is expected in the region of δ 2.5 - 3.0 ppm . The precise chemical shift can be influenced by the solvent and the electronic environment dictated by the B-Cl bond.

The ¹³C NMR spectrum will similarly show a single resonance for the methyl carbons. In analogous compounds like dimethylamine (B145610), the methyl carbons appear around δ 37.0 ppm . docbrown.info For this compound, this signal would confirm the presence and equivalence of the N(CH₃)₂ groups. Any restriction in rotation about the B-N bonds, which possess significant double bond character, could lead to the observation of distinct signals for the methyl groups, providing insight into the molecule's dynamic behavior in solution. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Data for this compound

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~2.5 - 3.0 Singlet -N(CH ₃)₂

Note: These are estimated values based on analogous structures. Actual values may vary depending on experimental conditions.

Multidimensional and Solid-State NMR Applications

While standard 1D NMR is sufficient for routine characterization, multidimensional and solid-state NMR techniques offer deeper structural insights, particularly for complex systems or solid materials.

Multidimensional NMR , such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can be used to unambiguously correlate the ¹H and ¹³C signals of the dimethylamino groups. bitesizebio.comnih.gov Furthermore, ¹H-¹¹B correlation experiments could provide direct evidence of the connectivity between the boron center and the ligand framework. These techniques are powerful for assigning resonances in more complex aminoborane (B14716983) derivatives or their reaction products. bitesizebio.com

Solid-State NMR (SSNMR) is invaluable for studying the structure of boron compounds in the solid phase, where crystallographic data may be unavailable. unige.ch For this compound, ¹¹B SSNMR would be sensitive to the local symmetry and bonding environment, which can differ from the solution state. The interaction between the nuclear electric quadrupole moment of the ¹¹B nucleus and the local electric field gradient results in characteristic lineshapes that provide information on parameters like the quadrupolar coupling constant (Cq). unige.ch These parameters are highly sensitive to the geometry around the boron atom. High-field SSNMR experiments could resolve distinct boron sites in polymeric materials derived from this compound precursors. unige.ch

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the bonding structure of molecules by measuring the energies of their vibrational modes. youtube.comyoutube.com IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of bond strengths. youtube.comyoutube.com

Identification of Functional Groups and Bonding Environments

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its constituent parts. The vibrations of the dimethylamino groups and the boron-nitrogen bond are particularly informative.

Key vibrational modes include:

C-H stretching and bending: Vibrations associated with the methyl groups appear in their typical regions.

N-C stretching: The asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the NC₂ units are important indicators of the electronic environment. In the free ligand, these are found at specific frequencies.

B-N stretching: The B-N bond has partial double bond character due to π-donation from the nitrogen lone pair into the vacant p-orbital of boron. The asymmetric stretching vibration (νₐₛ(BN₂)) is a strong band in the IR spectrum and is a key diagnostic for the B-N linkage.

A detailed analysis of the infrared spectrum of uncomplexed this compound has provided assignments for these fundamental vibrations.

Table 3: Selected Infrared Vibrational Frequencies for this compound

Frequency (cm⁻¹) Intensity Assignment
1520 Strong νₐₛ(BN₂) - Asymmetric B-N stretch
1482, 1452 Strong δₐₛ(CH₃) - Asymmetric C-H bend
1408 Medium δₛ(CH₃) - Symmetric C-H bend
1188 Strong νₐₛ(NC₂) - Asymmetric N-C stretch

Data derived from a study on a coordination complex of the ligand.

Raman spectroscopy would provide complementary information. For a molecule with C₂ᵥ symmetry, certain vibrations may be Raman active but IR inactive, or vice versa, aiding in a complete vibrational analysis. The symmetric B-N stretching mode, for instance, would be expected to show strong intensity in the Raman spectrum.

Monitoring Ligand-Metal Interactions

When this compound acts as a ligand and coordinates to a metal center, significant changes occur in its vibrational spectrum. These shifts provide direct evidence of coordination and offer insights into the nature of the newly formed bond.

In one study, this compound was complexed with titanium(IV) tetrachloride, forming {[(CH₃)₂N]₂BCl}₂{TiCl₄}₃. The infrared spectrum of this complex revealed substantial shifts in the N-C and B-N stretching frequencies compared to the free ligand.

The νₐₛ(NC₂) and νₛ(NC₂) bands shift to lower frequencies (a negative shift). This is indicative of the nitrogen atoms coordinating to the titanium center, which weakens the N-C bonds.

The νₐₛ(BN₂) band shifts dramatically to a lower wavenumber. This shift reflects the donation of electron density from the nitrogen lone pairs to the metal, which reduces the π-character and strength of the B-N bonds.

The ν(B-Cl) frequency , however, remains consistent, indicating that the chlorine atom on the boron is not involved in coordination to the metal center.

These observations confirm that this compound can act as a bidentate ligand, coordinating through both nitrogen atoms. The magnitude of the shifts in the vibrational frequencies serves as a qualitative measure of the strength of the ligand-metal interaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for confirming the identity and purity of this compound by determining its molecular weight and analyzing its fragmentation pattern upon ionization. thieme-connect.de The molecular weight of a compound is a critical piece of data for its characterization.

Molecular Weight Determination The calculated molecular weight of this compound is 134.42 g/mol . vdoc.pub Mass spectrometry confirms this through the observation of the molecular ion peak (M⁺). The presence of boron, which has two stable isotopes (¹⁰B and ¹¹B), and chlorine (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion, which is a key feature in its mass spectrum. vdoc.pub

Table 1: Molecular Weight and Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₄H₁₂BClN₂ vdoc.pub
Molecular Weight (g/mol)134.42 vdoc.pub
Monoisotopic Mass (Da)134.0782063 vdoc.pub
Primary Characterization MethodObservation of Molecular Ion Peak thieme-connect.de

Fragmentation Pattern Upon electron impact ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation. While detailed fragmentation pathways for this specific compound are not extensively documented in readily available literature, general principles for boranes and amino-boranes apply. The fragmentation patterns are typically characterized by the cleavage of B-N and B-Cl bonds. Boron-containing fragments are often prominent in the mass spectra of such compounds. chemistry-chemists.com The analysis of these fragments provides valuable structural information, corroborating the connectivity of the atoms within the molecule.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Ligand Field Effects

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light.

Electronic Transitions For this compound, research indicates that the compound shows no significant UV absorption in the range of 210 to 400 nm. chemistry-chemists.com This observation suggests the absence of low-energy electronic transitions, such as π→π* or n→π, which are common in molecules with conjugated systems or certain unsaturated functional groups. The electrons in this compound are primarily in sigma (σ) bonds and non-bonding (n) orbitals on the nitrogen and chlorine atoms. The energy required to excite these electrons to anti-bonding orbitals (σ) is high, falling in the far-UV region (below 200 nm).

Table 2: UV-Vis Spectroscopic Data for this compound

Spectral RegionObservationInterpretation
210-400 nmNo significant absorptionAbsence of low-energy chromophores; electronic transitions require energy in the far-UV range. chemistry-chemists.com

Ligand Field Effects The concept of ligand field effects is a central part of the electronic spectroscopy of transition metal complexes, where it describes how the d-orbitals of the metal ion are affected by the surrounding ligands. However, this compound is a main-group compound with a central boron atom, which lacks d-electrons. Therefore, ligand field theory and its associated effects are not applicable to the electronic structure of this molecule.

X-ray Diffraction Studies of this compound Derivatives

This compound serves as a key reagent in the synthesis of more complex molecules containing the bis(dimethylamino)boryl moiety. For instance, it is used to create 1-aryl-2-[bis(diisopropylamino)boryl]acetylene compounds, which have been characterized by X-ray structural analysis. researchgate.net These studies confirm the connectivity and provide detailed geometric parameters for the B(NR₂)₂ group after it has been incorporated into a larger molecular framework. Such derivative studies are essential for confirming the outcomes of synthetic transformations and for analyzing the steric and electronic influence of the bis(dialkylamino)boryl group on the properties of the new molecule. researchgate.net

Surface-Enhanced Spectroscopic Techniques for Supported Species

Surface-enhanced spectroscopic techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), are powerful methods for obtaining vibrational spectra of molecules adsorbed onto metal surfaces. SERS can provide enhancement factors of many orders of magnitude, allowing for the detection of minute quantities of an analyte.

The application of SERS to this compound is not extensively documented in the scientific literature. However, the technique holds potential for studying the interaction of this and related aminoboranes with metallic surfaces, which is relevant to its applications in materials science, such as in the formation of boron nitride coatings. By analyzing the vibrational modes of the molecule when it is in close proximity to a plasmonically active substrate (like silver or gold nanoparticles), one could gain insight into the orientation of the adsorbed molecule and the nature of the molecule-surface interaction. For example, changes in the frequencies of the B-N or B-Cl stretching modes upon adsorption could indicate which part of the molecule interacts most strongly with the surface.

Applications in Chemical Synthesis and Materials Science

Reagent in Advanced Organic Synthesis

As a reagent, chlorobis(dimethylamino)borane is primarily utilized as a building block and intermediate in the synthesis of other organoboron compounds and complex organic structures. The reactivity of the boron-chlorine bond allows for facile substitution reactions, making it a versatile tool for chemists.

This compound serves as a key reagent in the assembly of intricate molecular architectures. The compound's primary mechanism of action involves the formation of stable boron-nitrogen bonds, a fundamental step in many synthetic pathways. The electrophilicity of the boron center is enhanced by the attached chlorine atom, making it highly reactive toward nucleophiles in substitution reactions.

One notable application is in hydroboration reactions, where it acts as a boron source for creating organoboron compounds. While research on its direct analogue, bromobis(dimethylamino)borane (B1604638), is more extensively documented, the principles apply to the chloro derivative. For instance, aminoboranes are used to synthesize diboron (B99234) compounds, such as bis(pinacolato)diboron (B136004). orgsyn.org These diborons are crucial reagents in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in complex molecules. orgsyn.org The bromo-analogue has also been specifically implicated as a reactant in intramolecular cyclization reactions, a powerful strategy for constructing cyclic organic frameworks.

Research FindingApplication in SynthesisSource
Serves as a boron source in hydroboration reactions.Formation of organoboron intermediates.
Analogues used to create diboron compounds.Precursor for reagents in transition-metal catalysis. orgsyn.org
Analogues participate in intramolecular cyclizations.Construction of complex cyclic molecules.

The synthesis of natural products and pharmaceuticals often requires the precise installation of specific functional groups. Boron-containing reagents are instrumental in these multi-step syntheses. The analogue bromobis(dimethylamino)borane is noted for its utility in forming carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals and agrochemicals. chemimpex.com This reactivity is particularly relevant to the creation of nitrogen-containing heterocycles, which are prevalent structural motifs in a vast array of therapeutic agents. chemimpex.com

While direct examples involving this compound in specific natural product syntheses are not extensively detailed in readily available literature, its role can be inferred from the broader context of complex synthesis. For example, the construction of intricate molecules like γ-butyrolactones and γ-butyrolactam derivatives often relies on highly selective reagents to control reaction outcomes. nih.gov Reagents that facilitate key transformations, such as selective reductions or the formation of specific bonds under mild conditions, are invaluable. chemimpex.comgoogle.com Dimethylamine-borane, a related compound, is known for its application as a selective reducing agent in organic synthesis. google.com

Catalysis and Co-catalysis

This compound can function as a catalyst or a co-catalyst in a variety of organic reactions. In this role, it can increase reaction rates and improve the selectivity for desired products. Its Lewis acidic nature allows it to activate substrates and facilitate transformations.

The principles of borane (B79455) chemistry are being applied to the rational design of new and more efficient catalysts. Research has shown that incorporating borane functionalities into larger catalyst structures can significantly enhance their performance. A key strategy involves tethering borane groups to ligands in metal complexes. For example, heteroscorpionate zinc complexes featuring borane-tethered bis(pyrazolyl)methane ligands have been developed as precatalysts for the hydroboration of carbon dioxide (CO₂). acs.org In these systems, the borane units are believed to provide intra- or intermolecular stabilization for the catalytic intermediates, leading to improved activity. acs.org

Furthermore, the design of purely organic, metal-free catalysts based on boranes is a rapidly advancing field. Since 2016, simple boranes like triethylborane (B153662) have been shown to be highly effective catalysts for polymerizations, such as the copolymerization of epoxides and CO₂. rsc.org This has spurred interest in designing advanced multi-borane catalysts to achieve even greater control and efficiency in producing complex polymers. rsc.org

Catalyst Design StrategyApplicationFinding
Borane-tethered ligands for metal complexesHydroboration of CO₂Incorporated boranes stabilize catalytic intermediates, boosting activity. acs.org
Multi-borane organic catalystsEpoxide polymerizationEnables metal-free catalysis with high functional group tolerance and control. rsc.org

This compound and its adducts are effective in promoting specific organic transformations. A primary example is the hydroboration reaction, a fundamental process in organic synthesis for the anti-Markovnikov addition of a hydrogen and boron atom across a double or triple bond. nih.gov Studies on chloroborane (B76620) adducts with various organic sulfides show that their reactivity in the hydroboration of alkenes, such as 1-octene, is significantly faster than that of commonly used dimethyl sulfide (B99878) adducts. nih.gov The choice of the carrier molecule (the sulfide) can be used to tune the reactivity of the chloroborane. nih.gov

Beyond hydroboration, the compound's catalytic activity extends to polymerization. Research has demonstrated that this compound can catalyze the polymerization of cyclic ethers, leading to the formation of polyethers with well-defined molecular weights and structures. This application is valuable for developing materials with tailored mechanical properties.

TransformationReagent/Catalyst SystemSubstrate Example
HydroborationChloroborane-sulfide adducts1-Octene nih.gov
PolymerizationThis compoundCyclic ethers

Precursor for Advanced Boron-Containing Materials

This compound is a valuable precursor for creating advanced materials with unique properties. Its chemical structure makes it an ideal building block for polymers and ceramics containing boron and nitrogen.

The compound is explicitly used as a precursor for boron nitride coatings. Boron nitride is a material known for its high thermal conductivity, chemical inertness, and electrical insulation, making it suitable for a range of high-performance applications. Dehydrocoupling reactions involving aminoboranes are a clean route to forming element-element bonds, which is fundamental to creating materials and polymers. researchgate.net

In polymer chemistry, this compound and its analogues are used to produce specialty polymers. chemimpex.com These boron-containing polymers can exhibit enhanced thermal stability and mechanical strength, properties that are highly sought after in the aerospace and automotive industries. chemimpex.com The bromo-analogue, for instance, is used in the preparation of rigid-backbone conjugated polymers, which are of interest for their electronic properties.

Synthesis of Organoborane Polymers and Oligomers

Organoborane polymers are a class of materials that have garnered significant interest for their potential applications in electronics and sensor technology. While classic methods for synthesizing these polymers often involve the hydroboration of dienes with reagents like thexylborane, this compound offers an alternative pathway. scispace.com The reactive B-Cl bond can readily undergo substitution reactions with di-nucleophiles, such as di-Grignard or di-lithio reagents.

For example, a polycondensation reaction between this compound and a dilithio-aromatic species (e.g., 1,4-dilithiobenzene) would lead to the formation of a polymer chain incorporating the bis(dimethylamino)boryl unit. This process allows for the direct insertion of the electron-deficient boron center, modulated by the electron-donating amino groups, into a polymer backbone. Such polymers, where boron is part of the main chain, can be considered polymer homologues of trialkylboranes and serve as precursors for further functionalization. scispace.com Furthermore, aminoboranes are known precursors for polyaminoboranes, which are valued for their unique chemical properties. nih.gov

Reaction Type Reactants Resulting Polymer Structure
PolycondensationThis compound + Di-lithioalkane/arenePolymer with alternating boryl and organic units
Precursor ConversionConversion to a borane-diene monomer followed by polymerizationPolymer with boryl units in the side-chain

Development of Boron-Doped π-Conjugated Materials

Incorporating boron into π-conjugated systems is a powerful strategy for tuning the optoelectronic properties of materials. The boron atom, being electron-deficient, can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the conjugated material, which can alter its absorption, emission, and electron-transport characteristics. Research has demonstrated the synthesis of poly(arylene-ethynylene)s containing aminoquinoline-borafluorene complexes, where the boron atom is integral to the conjugated system's fluorescent properties. nih.gov

This compound can be utilized to introduce the bis(dimethylamino)boryl [(NMe₂)₂B] moiety as a dopant in such materials. This can be achieved through two primary routes:

Monomer Functionalization: A monomer unit, such as a dihalo-aromatic compound, can be reacted with a lithiating agent and then with this compound to attach the (NMe₂)₂B- group. This functionalized monomer can then be polymerized (e.g., via Suzuki or Sonogashira coupling) to yield a boron-doped π-conjugated polymer.

Post-Polymerization Modification: A pre-formed conjugated polymer containing lithiated sites can be treated with this compound to graft the boryl units onto the polymer backbone.

The strong π-donating effect of the dimethylamino groups makes the boron center less Lewis acidic compared to other boryl groups, which fine-tunes the electronic impact on the conjugated system. This modulation can suppress unwanted electron transfer processes and enhance fluorescence, as seen in related systems. nih.gov

Precursors for Inorganic Polymer and Ceramic Materials (e.g., Si-B-C-N ceramics)

Polymer-Derived Ceramics (PDCs) are a class of materials synthesized through the pyrolysis of specially designed organometallic polymers. This route allows for the creation of amorphous, high-purity ceramic materials like silicon-boron-carbon-nitride (Si-B-C-N) with exceptional thermal stability. Aminoboranes are recognized as valuable precursors for boron-containing materials, including boron nitride ceramics. nih.gov

This compound is an excellent candidate for synthesizing pre-ceramic polymers for Si-B-C-N systems. It can be reacted with silicon- and nitrogen-containing compounds, such as polysilazanes, in a co-ammonolysis or condensation process. The reaction typically involves the elimination of HCl, forming B-N bonds and integrating the boron into the silicon-nitrogen backbone. The resulting co-polymer can then be cross-linked and pyrolyzed at high temperatures under an inert atmosphere to yield the final Si-B-C-N ceramic. The inclusion of the bis(dimethylamino)borane unit provides a direct source of both boron and nitrogen for the final ceramic matrix.

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. ossila.comresearchgate.net To be incorporated into a MOF structure, a molecule must possess at least two coordination sites (multitopic). This compound itself is not a bridging ligand; however, its reactive B-Cl bond allows for its conversion into a custom-designed ligand.

A viable strategy involves reacting this compound with two equivalents of a lithiated organic molecule that contains a protected functional group suitable for coordination, such as a carboxylate or a pyridine (B92270) ring. For instance, reacting it with two equivalents of lithiated methyl 4-bromobenzoate (B14158574) would yield a bis(aryl)aminoborane. Subsequent deprotection or modification of the ester groups would provide the necessary carboxylic acid functionalities. This new tritopic ligand, with a central boron atom and two peripheral carboxylate groups, could then be reacted with metal ions to form a novel MOF. This approach allows for the precise introduction of the electronic and structural features of the aminoborane (B14716983) core into the porous framework of a MOF.

Ligand Design in Coordination Chemistry

The bis(dimethylamino)boryl group derived from this compound can be incorporated into ligands to modulate the properties of metal centers in organometallic complexes.

Formation of Organometallic Complexes

The synthesis of ligands containing the bis(dimethylamino)boryl moiety allows for the creation of novel organometallic complexes. The B-Cl bond of this compound is susceptible to nucleophilic attack, enabling its attachment to various chelating scaffolds. For example, reaction with a lithiated phosphine, such as lithium diphenylphosphide (LiPPh₂), can generate a phosphine-borane ligand of the type Ph₂P-B(NMe₂)₂.

Such ligands can coordinate to a variety of transition metals, including palladium, platinum, and rhodium. nih.govresearchgate.net The coordination can occur through the phosphorus atom, creating a complex where the aminoboryl group is pendant. Alternatively, boryl ligands can bind directly to a metal center, often formed through the oxidative addition of a B-B or B-H bond to a low-valent metal complex. nih.govrsc.org Palladium complexes bearing diphosphine ligands derived from triaminoboranes have been synthesized and studied for their catalytic activity. nih.gov The resulting complexes featuring the bis(dimethylamino)boryl group can exhibit unique structural and reactive properties imparted by the electronic nature of the ligand.

Ligand Synthesis Strategy Example Reactant Resulting Ligand Type Potential Metal Centers
Nucleophilic SubstitutionLithium diphenylphosphidePhosphine-boranePd, Pt, Rh, Ni
Reaction with OrganolithiumsLithiated pyridinePyridyl-boraneRu, Fe, Co
Grignard ReactionCyclopentadienylmagnesium bromideCyclopentadienyl-boraneFe, Ti, Zr

Tuning Stability and Reactivity of Metal Centers

The electronic properties of a ligand are crucial for controlling the stability and reactivity of the metal center to which it is coordinated. researchgate.netnih.gov Boryl ligands are generally considered strong σ-donors and can also act as π-acceptors, depending on the substituents on the boron atom. researchgate.net In the case of the bis(dimethylamino)boryl group, the nitrogen atoms are strong π-donors to the boron center. This π-donation increases the electron density on the boron, which in turn enhances its ability to act as a strong σ-donor to a metal center.

This strong σ-donation enriches the metal center with electron density, which can have several consequences:

Stabilization of Higher Oxidation States: By donating electron density, the ligand can help stabilize a metal in a higher oxidation state.

Enhanced Reactivity: An electron-rich metal center may show enhanced reactivity in key catalytic steps like oxidative addition.

Modified Reductive Elimination: The ligand's electronic effects can influence the rate and selectivity of reductive elimination processes.

Studies on rhodium and nickel boryl complexes have shown that the properties of the boryl ligand are crucial in determining the structure and spectroscopic features of the final complex. nih.govrsc.orgresearchgate.net By incorporating the bis(dimethylamino)boryl group into a ligand system, chemists can finely tune the electronic environment of a metal, thereby tailoring its catalytic activity and stabilizing otherwise inaccessible or unstable intermediates.

Future Directions and Emerging Research Areas

Exploration of Undiscovered Reactivity Pathways

The reactivity of chlorobis(dimethylamino)borane is primarily governed by the electron-deficient nature of its central boron atom and the presence of both a labile chlorine atom and two stabilizing dimethylamino groups. While its role as a precursor and reducing agent is established, significant potential exists for uncovering novel reaction pathways.

Future research is expected to focus on:

Catalysis: Beyond its current applications, there is an opportunity to develop new catalytic systems where this compound or its derivatives act as catalysts or pre-catalysts. chemimpex.com Its ability to form stable boron-nitrogen bonds could be harnessed in polymerization processes or in facilitating complex organic transformations. chemimpex.com

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis acidic boron center and the Lewis basic nitrogen atoms within the same molecule, or in combination with other sterically hindered molecules, could lead to the formation of novel FLPs. These systems are known for their ability to activate small molecules like H₂, CO₂, and others, opening up new avenues for catalysis and chemical transformations.

Insertion Reactions: Investigating the insertion of unsaturated molecules (alkenes, alkynes, carbodiimides, etc.) into the boron-chlorine or boron-nitrogen bonds could yield a diverse range of new organoboron compounds. This would expand the synthetic utility of the parent compound significantly.

Reductive Chemistry: While known as a reducing agent, a deeper exploration of its selectivity and mechanism in the reduction of a wider array of functional groups could reveal new synthetic methodologies.

Integration with Sustainable Chemistry Principles and Green Synthetic Approaches

The chemical industry's shift towards more environmentally benign processes necessitates the re-evaluation of existing synthetic methods and the development of new, greener alternatives. For aminoboranes and their derivatives, this involves creating more sustainable synthetic routes and applications.

Key areas for development include:

Greener Synthesis of this compound: The typical synthesis involves reacting boron trichloride (B1173362) with dimethylamine (B145610), often in hazardous chlorinated or ether-based solvents like tetrahydrofuran (B95107) (THF). purdue.edu Future research will likely focus on replacing these solvents with more environmentally friendly options, such as ethyl acetate, or developing solvent-free reaction conditions, which have been successfully applied to other borane-amines. purdue.edunih.gov

Energy Efficiency: Investigating catalytic, low-temperature methods for its synthesis would reduce the energy consumption and environmental footprint of the process. nih.gov Current methods often require low temperatures to control reactivity, but catalytic approaches could offer milder and more efficient pathways.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Future synthetic strategies will aim to improve the atom economy of both the synthesis of this compound and its subsequent reactions.

Catalytic Dehydrogenation: Research into the catalytic dehydrogenation of related compounds like dimethylamine borane (B79455) (DMAB) for hydrogen storage points towards a sustainable application for borane-amines. nih.govrsc.org Exploring the potential of this compound derivatives in similar catalytic cycles for energy applications aligns with green chemistry goals. nih.gov For instance, the use of inexpensive and abundant metals like copper as catalysts for dehydrogenation represents a sustainable approach. nih.gov

Advanced Materials Design for Specific Electronic and Optical Properties

Boron-containing materials are gaining prominence in materials science due to their unique electronic and optical properties. The trivalent boron atom acts as an efficient electron acceptor, a property that can be tuned by the substituents attached to it. rsc.org this compound serves as a valuable precursor for creating advanced materials with tailored characteristics.

Emerging research in this area includes:

Boron-Containing Polymers: This compound is a key building block for synthesizing polymers with boron in the main chain or as a pendant group. chemimpex.comresearchgate.net These polymers are investigated for applications requiring high thermal stability, specific mechanical strength, and unique electronic properties. chemimpex.comnih.gov By incorporating the B(NMe₂)₂ moiety, researchers can fine-tune the electronic nature of conjugated polymers for use in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Organoboron compounds are increasingly used as emitters or electron-transport materials in OLEDs. nih.govrsc.org Derivatives of this compound can be designed to create four-coordinate organoboron compounds that are highly luminescent. nih.gov These materials are attractive for developing high-efficiency OLEDs, including those based on thermally activated delayed fluorescence (TADF). researchgate.net

Non-linear Optical (NLO) Materials: The significant electron-accepting ability of the boron center makes organoboron compounds promising candidates for NLO materials, which are crucial for optical communications and data processing. rsc.org

Boron Nitride and Nanomaterials: It serves as a precursor for the synthesis of boron nitride coatings and other boron-based nanomaterials. These materials could possess distinct electronic and optical properties suitable for next-generation technological applications.

Table 1: Potential Properties of Advanced Materials Derived from Boron Compounds

Material Type Key Property Potential Application
Boron-Doped Conjugated Polymers Tunable electron affinity Organic Field-Effect Transistors (OFETs)
Four-Coordinate Boron Emitters High luminescence, TADF Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net
Organoboron Derivatives High hyperpolarizability (βo) Non-linear Optics (NLO) rsc.org
Boron-Based Nanomaterials Unique electronic and optical properties Advanced sensors, Nanotechnology
Boron-Containing Polymers Thermal stability, chemical resistance Aerospace, specialty coatings chemimpex.comnih.gov

Development of Novel Boron-Based Heterocycles

Boron-containing heterocycles are an important class of compounds with applications ranging from medicinal chemistry to materials science. researchgate.netresearchgate.net The reactivity of the B-Cl bond in this compound makes it an excellent starting material for the synthesis of novel heterocyclic systems incorporating a boron-nitrogen framework.

Future research directions are focused on:

Ring-Closing Reactions: Utilizing difunctional reagents that can react with the B-Cl bond and potentially one of the dimethylamino groups (or a substituent derived from it) to form stable five-, six-, or even larger-membered rings.

Synthesis of BN-Aromatics: The development of synthetic routes to create heterocycles that are isoelectronic and isosteric to classic aromatic systems (e.g., BN-analogs of benzene, naphthalene, or other polycyclic aromatic hydrocarbons) is a major area of interest. researchgate.net These compounds often exhibit unique photophysical properties.

Chelation and Cyclocondensation: Reacting this compound with ligands containing multiple donor sites (e.g., O, N) can lead to the formation of complex, chelated boron heterocycles. researchgate.net These reactions often proceed with high selectivity and can be used to build intricate molecular architectures.

BN-Fused Systems: The synthesis of novel fused heterocyclic systems, such as BN-fused coronenes or other polycyclic structures, presents a frontier in materials science, offering compounds with interesting photophysical and electrochemical properties. researchgate.net

The exploration of these pathways will not only expand the fundamental understanding of boron chemistry but also pave the way for new functional molecules and materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for preparing Chlorobis(dimethylamino)borane, and what critical parameters influence yield?

this compound is typically synthesized via ligand substitution reactions. A common method involves reacting boron trichloride (BCl₃) with dimethylamine under controlled conditions. Key parameters include:

  • Temperature : Reactions are often conducted at low temperatures (-20°C to 0°C) to minimize side reactions.
  • Solvent : Anhydrous solvents like tetrahydrofuran (THF) or hexane are used to prevent hydrolysis .
  • Stoichiometry : A 1:2 molar ratio of BCl₃ to dimethylamine ensures complete substitution. Post-synthesis, the product is purified via vacuum distillation or recrystallization. Contamination by unreacted dimethylamine or solvent residues can reduce purity, necessitating rigorous characterization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

A combination of spectroscopic and crystallographic methods is recommended:

  • ¹¹B NMR : Provides direct evidence of boron coordination. This compound typically shows a peak near δ 25–30 ppm, distinct from trisubstituted analogs .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the trigonal planar geometry around boron .
  • Elemental analysis : Validates empirical formula (e.g., C₄H₁₂BClN₂) with <0.3% deviation .
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with carbonyl compounds?

Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity, temperature, or competing pathways. To address this:

  • Comparative kinetic studies : Measure reaction rates under varying conditions (e.g., THF vs. DCM) to identify solvent effects .
  • Computational modeling : Use DFT calculations to map transition states and identify dominant mechanisms (e.g., boron-centered vs. nitrogen-mediated pathways) .
  • Isolation of intermediates : Employ low-temperature trapping techniques (e.g., cryo-NMR) to detect transient species .

Q. What strategies optimize this compound’s performance in asymmetric catalysis?

To enhance enantioselectivity in reactions like hydroboration:

  • Chiral auxiliaries : Introduce sterically hindered substituents (e.g., pinene derivatives) to the dimethylamino groups .
  • Lewis acid additives : Pair with Zn(OTf)₂ or Ti(OiPr)₄ to stabilize reactive intermediates .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to modulate boron’s electrophilicity .
  • DOE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in thermal stability data for this compound?

Reported decomposition temperatures (80–120°C) vary due to impurities or measurement methods. Mitigation steps include:

  • Standardized protocols : Use TGA-DSC under inert gas (N₂/Ar) with controlled heating rates (5°C/min) .
  • Purity validation : Cross-check via ¹H NMR for residual solvent or amine signals .
  • Collaborative replication : Compare results across labs using identical batches and equipment .

Methodological Framework Table

Research Objective Recommended Methods Key References
Synthesis optimizationLow-temperature ligand substitution, stoichiometric control, vacuum distillation
Structural characterization¹¹B NMR, X-ray crystallography, elemental analysis
Mechanistic studiesDFT modeling, cryo-NMR, kinetic isotope effects
Catalytic applicationDOE for solvent/additive screening, chiral auxiliary introduction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.